Product packaging for 6-(Difluoromethyl)pyridine-3,4-diamine(Cat. No.:CAS No. 1804934-13-1)

6-(Difluoromethyl)pyridine-3,4-diamine

Katalognummer: B1435472
CAS-Nummer: 1804934-13-1
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: UQXUSQRFENVJGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

6-(Difluoromethyl)pyridine-3,4-diamine (CAS# 1804934-13-1) is a fluorinated heterocyclic building block of significant interest in discovery chemistry. Its molecular formula is C 6 H 7 F 2 N 3 with a molecular weight of 159.14 g/mol . The compound features a difluoromethyl group attached to a pyridine ring bearing two amine functional groups, making it a versatile precursor for synthesizing more complex nitrogen-containing heterocycles. The difluoromethyl (CF₂H) group is a critically important motif in modern drug and agrochemical design . Unlike the trifluoromethyl group, the CF₂H group can act as a hydrogen bond donor due to the relatively acidic proton, which allows it to interact with biological targets and can improve bioavailability . It is often used as a bioisostere for alcohols, thiols, and amines, thereby modulating the lipophilicity, metabolic stability, and permeability of lead compounds . This diamine is particularly valuable for constructing various pyridopyrimidine scaffolds, which are privileged structures in medicinal chemistry known to inhibit key therapeutic targets such as protein kinases and dihydrofolate reductase . Researchers utilize this compound in the development of potential treatments for areas including oncology and rheumatoid arthritis. The product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7F2N3 B1435472 6-(Difluoromethyl)pyridine-3,4-diamine CAS No. 1804934-13-1

Eigenschaften

IUPAC Name

6-(difluoromethyl)pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3/c7-6(8)5-1-3(9)4(10)2-11-5/h1-2,6H,10H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXUSQRFENVJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The primary target of the compound 6-(Difluoromethyl)pyridine-3,4-diamine is the potassium channels present in nerve terminals. These channels play a crucial role in the transmission of nerve impulses, which are essential for various physiological processes.

Biochemical Pathways

The action of this compound affects the biochemical pathway involving the transmission of nerve impulses. By blocking potassium channels, the compound alters the normal flow of ions across the nerve cell membrane. This change affects the action potential of the nerve cells, leading to increased release of acetylcholine. The downstream effects of this action include enhanced muscle stimulation and potential therapeutic effects in certain muscle diseases.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in acetylcholine release. This increase leads to enhanced stimulation of muscle activity. The compound’s action could potentially have therapeutic effects in certain muscle diseases, such as Lambert–Eaton myasthenic syndrome.

Biologische Aktivität

6-(Difluoromethyl)pyridine-3,4-diamine (CAS No. 1804934-13-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a difluoromethyl group and two amino groups at the 3 and 4 positions. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Histone Deacetylases (HDACs) : The compound has been shown to inhibit HDAC2, which plays a crucial role in regulating gene expression by modifying histone acetylation states. This inhibition can lead to altered gene expression profiles associated with cancer cell proliferation and survival.
  • Cell Signaling Pathways : It impacts key signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation. By modulating these pathways, the compound may influence cellular responses to growth factors and stress signals.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including colon (SW620), prostate (PC3), and pancreatic (AsPC-1) cancer cells. The compound exhibited dose-dependent effects, with IC50 values indicating potent activity against these cell lines.
    • Mechanistic Insights : The anticancer effects are linked to apoptosis induction and cell cycle arrest at the S phase, suggesting that the compound may trigger programmed cell death pathways .
  • Antibacterial Properties :
    • Preliminary studies indicate that derivatives of similar pyridine compounds exhibit antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. While specific data on this compound's antibacterial efficacy is limited, its structural analogs show promise in this area .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. This suggests that this compound could possess anti-inflammatory properties worth exploring in future studies .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be thoroughly characterized; however, related compounds suggest favorable absorption and distribution characteristics. The presence of the difluoromethyl group may enhance metabolic stability and bioavailability.

Research Findings Summary

Study Focus Findings
Anticancer ActivitySignificant cytotoxicity in SW620, PC3, AsPC-1 cell lines; apoptosis induction observed .
Antibacterial ActivityPotential antibacterial effects suggested by structural analogs; specific data needed for confirmation .
Anti-inflammatory EffectsInhibition of TNF-α and IL-6 in related compounds indicates potential for similar activity .

Case Studies

Case studies on structurally similar compounds provide insights into the potential applications of this compound:

  • A study on thiourea derivatives demonstrated significant anticancer effects with IC50 values ranging from low micromolar concentrations across various cancer cell lines. These findings support the exploration of pyridine derivatives for similar therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C6H6F2N3
Molecular Weight : 177.13 g/mol
Structure : The compound features a pyridine ring substituted with a difluoromethyl group at the 6-position and amine groups at the 3 and 4 positions. This configuration enhances its reactivity and binding affinity to biological targets.

Medicinal Chemistry

6-(Difluoromethyl)pyridine-3,4-diamine has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit selective inhibition against cancer cell lines. For instance, structure-activity relationship (SAR) studies have shown that modifications in the pyridine structure can enhance anticancer efficacy, suggesting potential development as an anticancer drug scaffold .
  • Enzyme Inhibition : The compound has demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways. For example, studies have reported an IC50 value of 13.9 nM against FLT3 kinase, indicating high selectivity for leukemia treatment .

Agrochemical Applications

The unique chemical properties of this compound make it suitable for use in agrochemicals.

  • Insecticidal Properties : Compounds containing difluoromethyl groups have shown improved pest control efficacy compared to traditional insecticides. This characteristic is attributed to the enhanced binding affinity of these compounds to insect target sites .
  • Fungicidal Activity : Recent studies have evaluated the antifungal properties of related pyridine derivatives. Some derivatives exhibited promising antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, indicating potential applications in crop protection .
Activity TypeTarget Organism/EnzymeIC50/Activity LevelReference
AnticancerFLT3 Kinase13.9 nM
AntifungalBotrytis cinereaInhibition > 96%
InsecticidalSpodoptera frugiperdaModerate Activity

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of FLT3 kinase by derivatives related to this compound revealed significant potential for developing targeted therapies for leukemia. The high selectivity demonstrated by the compound highlights its suitability for further drug development.

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal efficacy of pyridine derivatives against various fungal pathogens. The results indicated that specific modifications to the pyridine structure could enhance antifungal activity significantly, paving the way for new fungicide formulations.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Difluoromethyl vs. Trifluoromethyl

The trifluoromethyl (-CF₃) analog (CAS: 438564-37-5) is commercially available with >95% purity and a molecular weight of 177.127 g/mol . Key differences arise from the substitution pattern:

  • Electronic Effects : The -CF₃ group is more electron-withdrawing than -CF₂H, which may reduce the basicity of adjacent amines and alter interactions with biological targets .
  • Synthetic Accessibility: Trifluoromethylated pyridines are well-documented in synthesis protocols (e.g., via cyano intermediates), whereas difluoromethyl analogs may require specialized fluorination agents .

Monofluoro Analog: 6-Fluoropyridine-3,4-diamine

The monofluoro derivative (PubChem entry) lacks the difluoromethyl group, resulting in:

  • Lower Molecular Weight : Estimated molecular weight ~152 g/mol (vs. ~165 g/mol for the difluoromethyl compound, assuming similar backbone).

Heterocyclic and Aromatic Derivatives

  • N4-(Pyridin-4-yl)pyridine-3,4-diamine (CAS: 500870-64-4): This derivative replaces the fluorinated substituent with a pyridin-4-yl group. Its molecular weight (186.21 g/mol) and extended π-system suggest distinct electronic properties and binding modes compared to fluorinated analogs .
  • 6-(Pyrrolidin-1-yl)pyridine-3,4-diamine : The pyrrolidine substituent introduces basicity and conformational flexibility, contrasting with the electronegative fluorinated groups .

Data Table: Key Properties of Pyridine-3,4-diamine Derivatives

Compound Name CAS Number Substituent Molecular Weight (g/mol) Purity Key Characteristics
6-(Trifluoromethyl)pyridine-3,4-diamine 438564-37-5 -CF₃ 177.127 >95% High lipophilicity, electron-withdrawing
6-Fluoropyridine-3,4-diamine Not specified -F ~152 (estimated) N/A Lower steric bulk
N4-(Pyridin-4-yl)pyridine-3,4-diamine 500870-64-4 Pyridin-4-yl 186.21 ≥95% Extended π-system, basic nitrogen
6-(Difluoromethyl)pyridine-3,4-diamine Not available -CF₂H ~165 (estimated) N/A Balanced electronegativity/stability

Research Findings and Implications

  • Fluorine’s Role : Fluorinated pyridines are prized for their ability to modulate pKa, enhance metabolic stability, and improve target affinity . The difluoromethyl group strikes a balance between -CF₃ (too lipophilic) and -F (too polar).
  • Synthetic Challenges: Difluoromethylation of pyridines is less explored than trifluoromethylation, necessitating novel methodologies (e.g., radical fluorination or deoxyfluorination) .
  • Biological Performance : While 6-(trifluoromethyl)pyridine-3,4-diamine is validated in preclinical studies (e.g., kinase inhibition), the difluoromethyl variant may offer improved solubility and reduced toxicity .

Q & A

Q. What are the most reliable synthetic routes for 6-(Difluoromethyl)pyridine-3,4-diamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of fluorinated pyridine derivatives often involves nucleophilic substitution or catalytic fluorination. For this compound, a viable route could start with halogenated pyridine precursors (e.g., 3,5-dicyano-6-trifluoromethylpyridine) followed by selective reduction of cyano groups to amines. Optimization includes:

  • Catalyst Selection: Use palladium or nickel catalysts for controlled reduction of nitriles to amines .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency by stabilizing intermediates .
  • Temperature Control: Lower temperatures (0–25°C) minimize side reactions like over-fluorination .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Key characterization methods include:

  • NMR Spectroscopy:
    • ¹H NMR: Identify amine protons (δ 5.0–6.0 ppm, broad) and difluoromethyl groups (split into doublets due to ²JF-F coupling, δ ~5.5 ppm) .
    • ¹⁹F NMR: Confirm CF2 groups (δ -110 to -120 ppm, triplet pattern) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]<sup>+</sup> at m/z 174.06 for C6H8F2N3) .

Q. What role does the difluoromethyl group play in modifying the compound’s physicochemical properties?

Methodological Answer: The CF2 group:

  • Enhances Lipophilicity: Increases membrane permeability (logP ~1.2 vs. non-fluorinated analogues) .
  • Inductive Effects: Electron-withdrawing nature reduces basicity of adjacent amines (pKa shift by ~1–2 units), altering solubility and binding interactions .

Advanced Research Questions

Q. How can computational methods resolve contradictory data in reaction mechanisms involving fluorinated intermediates?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) are critical for:

  • Mechanistic Insights: Modeling intermediates in acid-catalyzed reactions (e.g., trifluoroacetic acid vs. p-toluenesulfonic acid) to explain product selectivity .
  • Transition State Analysis: Identify energy barriers for fluorination vs. side reactions (e.g., ring-opening in dihydropyrans) .
  • Validation: Cross-reference computed NMR chemical shifts with experimental data to resolve structural ambiguities .

Q. What strategies are effective for docking studies of this compound with biological targets?

Methodological Answer:

  • Flexible Docking Algorithms: Use GOLD or AutoDock Vina to account for ligand conformational flexibility and fluorine-protein interactions (e.g., C-F···H-N hydrogen bonds) .
  • Water Displacement: Simulate displacement of tightly bound water molecules in hydrophobic pockets, a critical factor for binding affinity .
  • Free Energy Perturbation (FEP): Quantify the impact of CF2 substitution on binding energy compared to non-fluorinated analogues .

Q. How should researchers address discrepancies in biological activity data across fluorinated pyridine derivatives?

Methodological Answer:

  • Meta-Analysis: Compare IC50 values across studies, normalizing for assay conditions (e.g., cell line variability) .
  • Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., CF2 vs. CH3) with activity trends using multivariate regression .
  • Counter-Screen: Test compounds against off-target receptors (e.g., CXCR2 antagonists) to rule out non-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Difluoromethyl)pyridine-3,4-diamine
Reactant of Route 2
6-(Difluoromethyl)pyridine-3,4-diamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.